4-(Benzylamino)-3-nitrobenzoic acid
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Overview
Description
4-(Benzylamino)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzylamino group at the 4-position and a nitro group at the 3-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylamino)-3-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by benzylation. The nitration process introduces the nitro group at the 3-position, while the benzylation step attaches the benzylamino group at the 4-position. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for benzylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-(Aminomethyl)-3-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-(Carboxylamino)-3-nitrobenzoic acid.
Scientific Research Applications
4-(Benzylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-3-nitrobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro and benzylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the nitro group and benzylamino group.
3-Nitrobenzoic acid: Lacks the benzylamino group.
4-(Methylamino)-3-nitrobenzoic acid: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: 4-(Benzylamino)-3-nitrobenzoic acid is unique due to the presence of both the nitro and benzylamino groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in specific ways that similar compounds may not.
Properties
IUPAC Name |
4-(benzylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)11-6-7-12(13(8-11)16(19)20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWBPKFWJZKZEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397199 |
Source
|
Record name | 4-Benzylamino-3-nitro-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68502-37-4 |
Source
|
Record name | 4-Benzylamino-3-nitro-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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